Lipotecan
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Overview
Description
Lipotecan, also known as TLC388, is a novel compound that functions as a potent inhibitor of DNA topoisomerase I. This compound has shown significant potential in overcoming cancer drug resistance and inhibiting angiogenesis induced by tumor hypoxia. This compound disrupts both Sonic Hedgehog and HIF1-α pathways, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lipotecan involves multiple steps, including the formation of its core structure and the addition of functional groups that enhance its activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic solvents and reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The exact methods used in industrial production are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
Lipotecan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with enhanced or altered biological activity .
Scientific Research Applications
Lipotecan has a wide range of scientific research applications, including:
Mechanism of Action
Lipotecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, this compound induces DNA damage and prevents cancer cells from proliferating. Additionally, this compound disrupts the Sonic Hedgehog and HIF1-α pathways, which are involved in cancer cell survival and angiogenesis .
Comparison with Similar Compounds
Lipotecan is similar to other topoisomerase I inhibitors, such as camptothecin and topotecan. this compound has unique properties that set it apart:
Enhanced Stability: This compound overcomes the intrinsic instability of the lactone E-ring, a common feature of camptothecin derivatives, reducing its toxicity on normal tissue.
Increased Efficacy: This compound has shown better efficacy in inducing immunogenic cell death and enhancing the therapeutic response to radiotherapy compared to other topoisomerase I inhibitors.
List of Similar Compounds
- Camptothecin
- Topotecan
- Irinotecan
- SN-38
This compound’s unique properties and mechanisms of action make it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
1432468-79-5 |
---|---|
Molecular Formula |
C39H30N8O15 |
Molecular Weight |
850.7 g/mol |
IUPAC Name |
[(19S)-8-[(dimethylamino)methyl]-19-ethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoate |
InChI |
InChI=1S/C39H30N8O15/c1-5-39(26-13-30-34-18(14-43(30)36(49)25(26)16-60-38(39)51)8-21-24(15-42(3)4)31(48)7-6-27(21)40-34)61-37(50)17(2)62-41-35-22-9-19(44(52)53)11-28(46(56)57)32(22)33-23(35)10-20(45(54)55)12-29(33)47(58)59/h6-13,17,48H,5,14-16H2,1-4H3/t17?,39-/m0/s1 |
InChI Key |
JCCCLGDYMMTBPM-HXDHBHDHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(O/N=C1C2=C(C3=C/1C=C([N+]([O-])=O)C=C3[N+]([O-])=O)C([N+]([O-])=O)=CC([N+]([O-])=O)=C2)C(O[C@](C4=C(CO5)C(N6CC7=CC8=C(CN(C)C)C(O)=CC=C8N=C7C6=C4)=O)(CC)C5=O)=O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TLC-388; TLC388; TLC 388 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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